molecular formula C13H14Cl2O4 B1609339 Diethyl 2-(3,4-dichlorophenyl)malonate CAS No. 28751-26-0

Diethyl 2-(3,4-dichlorophenyl)malonate

Cat. No.: B1609339
CAS No.: 28751-26-0
M. Wt: 305.15 g/mol
InChI Key: GZSMDWSQPZMQDV-UHFFFAOYSA-N
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Description

Diethyl 2-(3,4-dichlorophenyl)malonate is an organic compound with the molecular formula C13H14Cl2O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by diethyl groups and a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-(3,4-dichlorophenyl)malonate can be synthesized through the reaction of diethyl malonate with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction typically proceeds via nucleophilic substitution, where the ethoxide ion deprotonates the methylene group of diethyl malonate, forming an enolate ion. This enolate ion then attacks the electrophilic carbon of the 3,4-dichlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the malonate moiety may be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups of the malonate ester to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(3,4-dichlorophenyl)malonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(3,4-dichlorophenyl)malonate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways. For example, it can inhibit enzymes involved in metabolic processes, thereby affecting the overall biochemical activity within a cell. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the dichlorophenyl group.

    Diethyl 2-(4-chlorophenyl)malonate: Similar structure but with only one chlorine atom on the phenyl ring.

    Diethyl 2-(3,4-dimethoxyphenyl)malonate: Similar structure but with methoxy groups instead of chlorine atoms.

Uniqueness: Diethyl 2-(3,4-dichlorophenyl)malonate is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

diethyl 2-(3,4-dichlorophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSMDWSQPZMQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30425126
Record name Diethyl (3,4-Dichlorophenyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28751-26-0
Record name Diethyl (3,4-Dichlorophenyl)Malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30425126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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